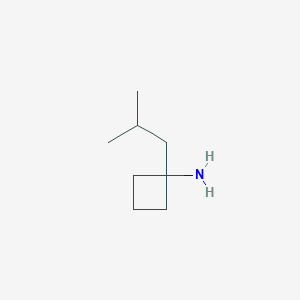

1-Isobutylcyclobutanamine

Description

1-Isobutylcyclobutanamine is a cyclobutane derivative featuring an isobutyl substituent and an amine functional group. Cyclobutanamines are of interest in medicinal chemistry and materials science due to their strained ring systems, which influence reactivity and biological activity .

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1-(2-methylpropyl)cyclobutan-1-amine |

InChI |

InChI=1S/C8H17N/c1-7(2)6-8(9)4-3-5-8/h7H,3-6,9H2,1-2H3 |

InChI Key |

NJNGWWMRAMTBGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylcyclobutanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutanone with isobutylamine under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-isobutylcyclobutanamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylcyclobutanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, elevated temperatures.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and appropriate catalysts.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Functionalized cyclobutanamine derivatives.

Scientific Research Applications

1-Isobutylcyclobutanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of cyclobutane ring chemistry.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutylcyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Isobutylcyclobutanamine (hypothetical) with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Isobutylcyclobutanamine (hypothetical) | C7H15N | 113.20 (calculated) | Not available | Isobutyl group, amine |

| 1-(Aminomethyl)cyclobutanamine | C5H12N2 | 100.16 | 780747-61-7 | Aminomethyl group |

| 1-(6-Chloropyridin-3-yl)cyclobutanamine | C9H10ClN2 | 182.65 | 1256810-23-7 | Chloropyridinyl group |

| 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | C12H17N3 | 203.29 | 1501189-97-4 | Benzyl, methyl, aminomethyl groups |

Notes:

- 1-(6-Chloropyridin-3-yl)cyclobutanamine incorporates a heteroaromatic ring, likely enhancing its pharmacological relevance due to improved binding affinity in drug-receptor interactions .

- 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine demonstrates increased steric bulk from the benzyl group, which may reduce metabolic degradation compared to smaller analogs .

Key Observations :

- Data gaps exist for halogenated and benzyl-substituted analogs, necessitating precautionary handling based on structural similarities to hazardous amines.

Reactivity and Stability

- 1-(Aminomethyl)cyclobutanamine is stable under recommended storage conditions but may react with strong oxidizers or acids .

- Benzyl-substituted analogs (e.g., 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine) are likely less reactive due to electron-donating substituents, though decomposition products remain undocumented .

- Chloropyridinyl derivatives may exhibit photodegradation risks due to the chlorine atom’s susceptibility to UV-induced cleavage .

Research Implications and Gaps

- Pharmacological Potential: Chloropyridinyl and benzyl-substituted cyclobutanamines show promise as intermediates in drug discovery, particularly for CNS-targeting agents .

- Toxicological Data: Acute toxicity and carcinogenicity data are absent for most analogs, underscoring the need for comprehensive studies.

- Synthetic Challenges : The strained cyclobutane ring complicates synthesis, requiring advanced techniques like photochemical [2+2] cycloadditions or transition-metal catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.